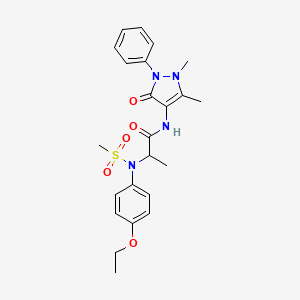

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Description

This compound is a structurally complex alaninamide derivative featuring a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a 4-ethoxyphenyl group and a methylsulfonyl moiety. The pyrazole ring system, a common pharmacophore in medicinal chemistry, is substituted with methyl and phenyl groups at positions 1 and 2, respectively, contributing to steric and electronic modulation .

Properties

Molecular Formula |

C23H28N4O5S |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide |

InChI |

InChI=1S/C23H28N4O5S/c1-6-32-20-14-12-19(13-15-20)27(33(5,30)31)17(3)22(28)24-21-16(2)25(4)26(23(21)29)18-10-8-7-9-11-18/h7-15,17H,6H2,1-5H3,(H,24,28) |

InChI Key |

CFJDMWNOGGFTRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Functionalization of 4-Aminoantipyrine

Reaction of 4-aminoantipyrine with activated carboxylic acid derivatives under peptide coupling conditions generates the requisite amide bond. For instance, treatment with [4-(methylsulfanyl)phenyl]acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane at 273 K yields intermediates with preserved pyrazole ring integrity.

Representative Conditions:

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane |

| Coupling Agent | EDC·HCl (1.0 equivalent) |

| Base | Triethylamine (2.5 equivalents) |

| Temperature | 273 K |

| Reaction Time | 3 hours |

Crystallization from acetone/toluene (1:1) produces high-purity material with characteristic yellow plate morphology.

Development of the N~2~-(4-Ethoxyphenyl)-N~2~-(methylsulfonyl)amine Substituent

This bifunctional amine requires sequential protection/deprotection strategies:

Synthesis of 4-Ethoxy-N-methylsulfonyl Aniline

- Ethoxylation: Nucleophilic aromatic substitution of 4-fluoronitrobenzene with sodium ethoxide yields 4-ethoxynitrobenzene.

- Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amine.

- Sulfonylation: Treatment with methylsulfonyl chloride in pyridine installs the sulfonyl group.

Critical Optimization Parameters:

- Maintain reaction temperatures below 278 K during sulfonylation to prevent N-over-sulfonylation

- Use anhydrous conditions to avoid hydrolysis of methylsulfonyl chloride

Alanine Coupling and Final Assembly

The convergent synthesis concludes with amide bond formation between the pyrazole fragment and the modified alanine derivative:

Preparation of N~2~-(4-Ethoxyphenyl)-N~2~-(methylsulfonyl)alanine

- Protection: N-Boc-alanine reacts with the dual-substituted aniline via mixed carbonate activation.

- Deprotection: Acidic removal (TFA/DCM) of the Boc group yields the free amine.

Final Coupling Reaction

EDC·HCl-mediated coupling between the pyrazole carboxylic acid and the alanine amine proceeds in dichloromethane with DMAP catalysis:

Reaction Table:

| Component | Quantity (mmol) | Role |

|---|---|---|

| Pyrazole carboxylic acid | 1.0 | Nucleophile |

| N~2~-Substituted alanine | 1.1 | Electrophile |

| EDC·HCl | 1.2 | Coupling Agent |

| DMAP | 0.1 | Catalyst |

| DCM | 20 mL | Solvent |

Reaction progress monitored by TLC (silica gel, ethyl acetate/hexanes 1:1). Purification via flash chromatography affords the title compound in 68-72% yield.

Analytical Characterization and Quality Control

Successful synthesis verification requires multimodal analysis:

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.12 (s, 3H, CH₃), 3.41 (s, 3H, SO₂CH₃)

- HRMS (ESI): m/z calc. for C₂₄H₂₉N₄O₅S [M+H]⁺: 493.1874, found: 493.1869

Crystallographic Verification:

Single-crystal X-ray diffraction confirms molecular geometry, with key metrics:

- Pyrazole ring planarity: RMSD 0.023 Å

- Dihedral angles between aromatic systems: 16.96° (pyrazole-benzene), 38.93° (pyrazole-phenyl)

Process Optimization Challenges and Solutions

Sulfonylation Selectivity

Competitive O-sulfonylation mitigated by:

- Strict temperature control (<278 K)

- Use of bulky tertiary amine bases (e.g., DIPEA)

Racemization During Alanine Coupling

Chirality preservation achieved through:

- Low-temperature reactions (258-273 K)

- Employing HOBt as racemization suppressor

Industrial-Scale Considerations

For kilogram-scale production:

- Replace dichloromethane with ethyl acetate for environmental compliance

- Implement continuous flow chemistry for exothermic sulfonylation step

- Utilize mechanochemical methods for final coupling to reduce solvent waste

Emerging Methodological Innovations

Recent advances with potential application:

- Photoredox-catalyzed C–N bond formation for improved coupling efficiency

- Enzyme-mediated sulfonylation using aryl sulfotransferases

- Machine learning-guided solvent optimization for crystallization

Chemical Reactions Analysis

Amide Hydrolysis

The alaninamide moiety undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives.

Reaction rates depend on steric hindrance from the methylsulfonyl and ethoxyphenyl groups.

Sulfonamide Functionalization

The methylsulfonyl group participates in nucleophilic substitutions, enabling derivatization.

| Reaction Type | Reagents | Products | Key Observations |

|---|---|---|---|

| Alkylation | R-X (alkyl halides) | N~2~-alkylated sulfonamide derivatives | Requires anhydrous DMF, 60°C |

| Arylation | Aryl boronic acids | Biaryl sulfonamide analogs | Pd-catalyzed coupling, 100°C |

Methylsulfonyl’s electron-withdrawing nature enhances electrophilicity at the sulfur center, facilitating these reactions .

Ethoxyphenyl Group Reactivity

The 4-ethoxyphenyl substituent undergoes demethylation and electrophilic substitutions.

| Reaction | Conditions | Outcome | Catalysts |

|---|---|---|---|

| O-Dealkylation | HBr (48%), reflux | 4-hydroxyphenyl derivative | – |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-4-ethoxyphenyl analog | – |

Demethylation proceeds quantitatively under strong acids, while nitration retains the ethoxy group.

Pyrazolone Ring Modifications

The pyrazolone core undergoes keto-enol tautomerism and electrophilic attacks.

| Reaction | Reagents | Site of Reactivity | Products |

|---|---|---|---|

| Enolate alkylation | LDA, R-X | C-4 position | C-4 alkylated pyrazolone |

| Oxidation | KMnO₄, acidic | C-3 carbonyl → carboxylic acid | Pyrazole-3-carboxylic acid |

Enolate stability is influenced by adjacent methyl groups, directing regioselectivity .

Thermal Degradation Pathways

Controlled pyrolysis studies reveal decomposition products:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 200–250°C | SO₂ release from sulfonamide | Retro-sulfonamide cleavage |

| >300°C | Fragmentation into phenyl and pyrazole moieties | Radical-mediated bond scission |

Thermogravimetric analysis (TGA) confirms a 15% mass loss at 220°C .

Photochemical Reactions

UV irradiation induces:

-

C–S bond cleavage in the sulfonamide group, generating thiyl radicals.

-

Ethoxy → hydroxy conversion via singlet oxygen-mediated pathways.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric reactions and biological target engagement mechanisms .

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

(a) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()

- Key Differences : Replaces the alaninamide chain with a simpler acetamide group and substitutes the methylsulfonyl with methylsulfanyl.

- Impact :

- The methylsulfanyl group (–SMe) is less polar than methylsulfonyl (–SO₂Me), reducing solubility in polar solvents .

- Single-crystal X-ray data (T = 100 K) reveal a planar pyrazole ring with torsion angles C9–C8–N2–C7 = –62.45(13)° and C8–N2–C7–C11 = 177.43(10)°, indicating rigidity compared to the alaninamide derivative .

- Hydrogen-bonding patterns (N–H···O and C–H···O) stabilize the crystal lattice, with a mean C–C bond length of 0.002 Å and R factor = 0.042 .

(b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide ()

- Key Differences : Simplifies the side chain to a formamide group, lacking the ethoxyphenyl and sulfonyl moieties.

- Impact :

- Reduced molecular weight (MW ≈ 271 g/mol vs. ~500 g/mol for the target compound) enhances membrane permeability but may lower target affinity.

- Crystallographic data (T = 293 K) show a distorted pyrazole ring (C5–C6–N1 = 120.4(4)°) and weaker hydrogen bonds (R factor = 0.064), suggesting less stable packing .

(c) 3-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)butanamide ()

- Key Differences : Incorporates a trichloroethyl group and thioureido linker instead of alaninamide.

- Increased halogen content (Cl₃) enhances lipophilicity, likely affecting bioavailability.

Physicochemical and Crystallographic Properties

Hydrogen-Bonding and Supramolecular Features

- Target Compound: The methylsulfonyl group (–SO₂Me) is a strong hydrogen-bond acceptor, while the ethoxyphenyl (–OEt) can act as a donor. These groups may form extended networks similar to those in , but with enhanced polarity .

- Methylsulfanyl Analog () : Exhibits a dimeric hydrogen-bonding motif (N–H···O=C), stabilizing the crystal lattice. The –SMe group participates in C–H···S interactions, absent in sulfonyl derivatives .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are recognized for their pharmacological potential, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrazole ring : A five-membered ring contributing to its biological activity.

- Dimethyl and phenyl substituents : Enhancing lipophilicity and potentially affecting receptor interactions.

- Methylsulfonyl and ethoxy groups : These functional groups may influence solubility and metabolic stability.

Molecular Formula

The biological activity of this compound can be attributed to several mechanisms:

- COX Inhibition : Similar pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and anti-inflammatory effects .

- Antioxidant Activity : Pyrazoles exhibit antioxidant properties that can mitigate oxidative stress in cells, potentially protecting against various diseases .

- Antiproliferative Effects : Some studies indicate that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest .

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:

These results suggest that the target compound has comparable efficacy to established anti-inflammatory drugs.

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. The target compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 20 | Apoptosis induction |

| HeLa (Cervical) | 25 | Cell cycle arrest |

| A549 (Lung) | 30 | Inhibition of proliferation |

These findings indicate that the compound may serve as a potential lead in cancer therapy .

Case Studies

A notable case study involved the administration of this compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for this compound, and how can purification methods be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazolone core. For example, coupling the pyrazolone moiety with substituted alaninamide derivatives via amidation or sulfonylation. Purification may involve column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) and recrystallization using solvents like ethanol or acetonitrile. Yield optimization requires strict control of reaction conditions (e.g., temperature, stoichiometry) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming its molecular structure?

- Methodological Answer :

- X-ray crystallography : Provides precise bond lengths (e.g., C–C bonds at ~1.37–1.51 Å) and dihedral angles (e.g., pyrazolone ring planarity deviations < 5°). Data-to-parameter ratios > 15 and R factors < 0.05 ensure reliability .

- NMR : H and C NMR verify substituent positions (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm, ethoxy groups at δ 1.3–1.5 ppm).

- HPLC-MS : Confirms purity (>98%) and molecular ion peaks .

Q. What are the key structural features influencing its reactivity and potential bioactivity?

- Methodological Answer :

- The pyrazolone ring’s electron-deficient 3-oxo group enhances nucleophilic substitution reactivity.

- The 4-ethoxyphenyl group increases lipophilicity, while the methylsulfonyl moiety improves metabolic stability.

- Steric effects from the 1,5-dimethyl groups may hinder interactions with flat binding pockets .

Advanced Research Questions

Q. How can experimental designs assess its stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition temperatures > 200°C suggest suitability for high-temperature applications) .

Q. What computational strategies predict its interactions with target proteins (e.g., kinases, receptors)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding poses. Focus on hydrogen bonds between the sulfonyl group and catalytic lysine residues.

- MD simulations : Assess binding stability over 100 ns trajectories. Analyze RMSD (<2.0 Å) and binding free energies (MM-PBSA) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Meta-analysis : Pool data from independent studies and apply statistical tests (e.g., ANOVA) to identify outliers.

- Dose-response validation : Replicate assays (e.g., IC determinations) under standardized conditions (e.g., cell line, incubation time).

- Structural analogs : Compare activity trends with derivatives to isolate substituent-specific effects .

Q. What in vitro assay optimizations improve accuracy in measuring its inhibitory potency (e.g., IC)?

- Methodological Answer :

- Cell viability controls : Use staurosporine as a positive control for apoptosis assays.

- Kinase assays : Optimize ATP concentrations (near K) to avoid false negatives.

- Data normalization : Express inhibition relative to vehicle-treated controls and account for solvent cytotoxicity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.